![molecular formula C23H23N5O4 B2860912 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021066-64-7](/img/structure/B2860912.png)
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Antioxidant Ability : Research on derivatives of [1,2,4]triazolo and dimethoxyphenyl moieties has shown significant antioxidant capabilities, with some compounds exhibiting higher activity than standard antioxidants such as ascorbic acid and BHT. This suggests potential applications in mitigating oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
- Antimicrobial Evaluation : Compounds featuring triazolo[4,3-b]pyridazine structures have been synthesized and evaluated for antimicrobial activity. These studies reveal that such compounds can exhibit pronounced antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Synthetic Pathways and Chemical Properties
- Regioselective Synthesis : Research into the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has demonstrated regioselective methods that could afford novel compounds with potential biological activities, including antiproliferative properties against various cancer cell lines. These synthetic pathways are crucial for the development of new drugs and therapeutic agents (Kamal et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to targetA2B receptors . A2B receptors are expressed in human microvascular endothelial cells and play a significant role in regulating angiogenic factors .
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bond accepting and donating characteristics , which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toangiogenesis , which is a major mechanism for tumor growth regulation . They may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the level of adenosine, which is required for the activation of a2b receptors .
properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-5-4-6-17(13-15)23(29)24-11-12-32-21-10-9-20-25-26-22(28(20)27-21)16-7-8-18(30-2)19(14-16)31-3/h4-10,13-14H,11-12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAQUOGYCUUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide |
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